1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one
Description
Significance of γ-Lactam Ring Systems in Contemporary Organic Synthesis
The γ-lactam ring, chemically known as a pyrrolidin-2-one, is a privileged structural motif in medicinal chemistry and organic synthesis. ambeed.comrsc.org This five-membered cyclic amide is a core component in a vast number of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. rsc.org The inherent chemical features of the γ-lactam, including its polarity, hydrogen bonding capability, and conformational rigidity, contribute to its frequent role as a pharmacophore.
The development of efficient and innovative methods for the construction of substituted γ-lactams is a significant goal in modern synthesis. wikipedia.org These methods range from classical cyclization reactions of amino acids to more modern transition metal-catalyzed processes. wikipedia.org The versatility of the γ-lactam core allows for functionalization at various positions, enabling the generation of diverse molecular architectures with potential applications in drug discovery. rsc.orgsyr.edu
Overview of N-Substituted Pyrrolidin-2-ones as Versatile Synthons and Key Intermediates
N-substituted pyrrolidin-2-ones are particularly valuable as versatile synthons, or building blocks, for the creation of more complex molecules. nih.govlibretexts.org The nitrogen atom of the lactam ring provides a convenient handle for introducing a wide array of substituents, which can profoundly influence the molecule's physical, chemical, and biological properties. This substitution is a key strategy for modulating the activity and selectivity of potential drug candidates.
The synthesis of these N-substituted derivatives is often achieved through robust and high-yielding reactions, making them attractive intermediates in multi-step synthetic sequences. libretexts.org Their utility is demonstrated in the construction of compounds targeting a range of biological targets, including enzymes and receptors in the central nervous system. wikipedia.org The ability to readily prepare libraries of N-substituted pyrrolidin-2-ones makes them a cornerstone in combinatorial chemistry and high-throughput screening efforts aimed at identifying new bioactive agents.
Structural Context of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one within N-Arylpyrrolidin-2-ones
This compound is a specific example of an N-arylpyrrolidin-2-one. This class of compounds features a direct bond between the lactam nitrogen and an aromatic ring. The synthesis of such compounds is typically accomplished via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, which form the crucial carbon-nitrogen bond between the pyrrolidin-2-one and an aryl halide. wikipedia.orgsyr.eduwikipedia.org
Structurally, this compound possesses a distinct substitution pattern on the phenyl ring that imparts specific characteristics.
| Feature | Description | Potential Significance |
| Core Scaffold | Pyrrolidin-2-one (γ-Lactam) | A well-established pharmacophore contributing to molecular rigidity and polarity. |
| N-Substituent | 4-Bromo-2-methylphenyl group | Modulates electronic properties and provides steric bulk, influencing binding interactions. |
| Bromine Atom | Located at the para-position (C4) of the phenyl ring. | Serves as a key functional handle for further synthetic transformations (e.g., Suzuki, Heck, or Sonogashira coupling reactions), allowing for the construction of more complex molecular architectures. It also acts as an electron-withdrawing group. |
| Methyl Group | Located at the ortho-position (C2) of the phenyl ring. | Introduces steric hindrance that can influence the conformation of the aryl ring relative to the lactam. It is a weakly electron-donating group. |
The presence of both a bromine atom and a methyl group on the aryl ring makes this compound a valuable intermediate. The bromine atom offers a reactive site for subsequent diversification, while the methyl group's steric and electronic influence can be exploited to fine-tune the properties of downstream compounds. This positions the molecule as a strategic building block in the synthesis of targeted libraries for drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPJREWMCNNXCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 2 Methylphenyl Pyrrolidin 2 One
Reactivity Profiles of the Pyrrolidin-2-one Lactam System
The reactivity of the five-membered lactam ring in 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one is primarily centered around the amide bond. This system can undergo reactions that either maintain the ring structure or lead to its opening.
Ring-Opening Transformations
The pyrrolidin-2-one ring can be opened through hydrolysis under either acidic or basic conditions. This process involves the cleavage of the amide bond within the lactam ring. For instance, in the presence of a strong acid or base in an aqueous solution, 2-pyrrolidone hydrolyzes to yield 4-aminobutyric acid. chemicalbook.com This type of ring-opening transformation is a fundamental reaction of lactams and is crucial in various synthetic and biological processes. Additionally, under basic conditions, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4. chemicalbook.com
Transformations of the Bromo-Substituted Aryl Group
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through transition-metal catalysis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming new bonds. researchgate.net The aryl bromide moiety of this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used to form biaryl structures. The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is also catalyzed by a palladium complex and requires a base.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. nih.gov It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.gov This method is highly effective for the synthesis of aryl-substituted alkynes. For example, 4-bromo-6H-1,2-oxazines have been successfully coupled with various terminal alkynes using a PdCl2(PPh3)2/CuI catalytic system. nih.gov
The general conditions for these reactions often involve a palladium source, such as Pd(PPh3)4 or PdCl2, a ligand, a base, and a suitable solvent. The choice of these components can significantly influence the reaction's efficiency and selectivity.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Bromides
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Biaryl |
| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | Substituted Alkene |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N | Aryl Alkyne |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. youtube.com The benzene (B151609) ring of this compound can undergo EAS, where an electrophile replaces a hydrogen atom on the ring. The existing substituents—the bromine atom, the methyl group, and the pyrrolidin-2-one group—direct the position of the incoming electrophile. The mechanism involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.orgmsu.edu A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.comlibretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The directing effects of the substituents are crucial in determining the regioselectivity of the reaction.
Mechanistic Elucidation of Pyrrolidin-2-one Formation and Derivatization
The formation of N-aryl pyrrolidin-2-ones can be achieved through various synthetic routes. One common method is the reaction of γ-butyrolactone with an appropriate aniline (B41778) derivative. The industrial production of 2-pyrrolidone often involves the ammonolysis of γ-butyrolactone at high temperatures and pressures. chemicalbook.com The synthesis of N-aryl substituted pyrrolidines, a related class of compounds, has been extensively studied, with methods including reductive amination of diketones with anilines. nih.gov Mechanistic studies have shown that in some cases, the formation of the pyrrolidine (B122466) ring can compete with the formation of a pyrrole (B145914) ring through Paal-Knorr condensation. nih.gov
Derivatization of the pyrrolidin-2-one ring can occur at the nitrogen atom or the α-carbon. The hydrogen on the nitrogen of 2-pyrrolidone is acidic enough to be removed by a base, allowing for N-alkylation or N-acylation. chemicalbook.com The α-position to the carbonyl group can also be functionalized. For instance, the direct α-arylation of pyrrolidines has been achieved using quinone monoacetal as an oxidizing agent. rsc.org The proposed mechanism involves the formation of an iminium ion, which is then attacked by an aromatic nucleophile. rsc.org
Analysis of Cascade and Domino Processes
Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies that involve two or more bond-forming transformations under the same reaction conditions without the need for isolating intermediates. These processes are characterized by their atom and step economy, making them powerful tools in the synthesis of complex molecular architectures.
The structure of this compound, featuring an N-aryl lactam, presents several opportunities for participation in cascade processes. For instance, related N-aryl amide systems have been shown to undergo cascade reactions initiated by the activation of the amide moiety or the aryl group. A notable example is the synthesis of polyfunctionalized δ-lactams through a domino aza-Michael/thia-Michael/aldol sequence. In this type of reaction, an N-alkoxyacrylamide can act as both a bis-nucleophile and an electrophile in a single operation, reacting with thiophenol derivatives and α,β-unsaturated carbonyls. nih.gov
While not a direct analogue, the principles of such a cascade can be hypothetically applied to this compound. The pyrrolidinone ring could potentially be opened or functionalized as part of a domino sequence, and the bromo- and methyl-substituted aryl ring could influence the electronic properties and steric hindrance, thereby affecting the feasibility and outcome of such reactions.
A silver-catalyzed radical reaction cascade provides another illustrative example, where N-(arylsulfonyl)acrylamides undergo a multi-step radical cascade to form complex heterocyclic structures like indolo[2,1-a]isoquinolin-6(5H)-ones. This process involves the formation of multiple new bonds in a one-pot procedure. acs.org The N-aryl linkage in this compound is a key structural feature that could potentially engage in similar radical-mediated cyclization cascades.
To illustrate the potential of N-aryl amides in domino reactions, the following table summarizes a selection of reported domino reactions for related structures, highlighting the diversity of transformations possible.
| Domino Reaction Type | Reactants | Product | Reference |
| Aza–Michael/Thia–Michael/Aldol | N-alkoxyacrylamides, thiophenol derivatives, α,β-unsaturated carbonyls | Polyfunctionalized δ-lactams | nih.gov |
| Radical Cyclization/Aryl Migration/Desulfonylation | N-[(2-ethynyl)arylsulfonyl]acrylamides | Indolo[2,1-a]isoquinolin-6(5H)-ones | acs.org |
This table is interactive. You can sort and filter the data.
Influence of Oxidant and Additive Selection on Reaction Selectivity
The choice of oxidants and additives can profoundly influence the selectivity and outcome of reactions involving N-aryl lactams. These reagents can direct the reaction towards a specific pathway, such as C-H functionalization, oxidation of the lactam ring, or coupling reactions.
For instance, the oxidation of N-acyl pyrrolidines and piperidines to their corresponding lactams has been achieved using iron(II)-hydrogen peroxide or an iron complex with molecular oxygen. researchgate.net The selectivity of this oxidation is dependent on the reaction conditions and the nature of the N-substituent. In the case of this compound, which is already a lactam, oxidative conditions could potentially lead to further functionalization of the pyrrolidinone ring or the aryl group.
The use of quinone monoacetals as oxidizing agents in the presence of a base like DABCO has been shown to facilitate the α-arylation of pyrrolidines. rsc.orgrsc.org This reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by a nucleophile. The oxidant plays a crucial role in the initial dehydrogenation step to form the iminium ion. The presence of additives can significantly impact the yield of such reactions. For example, in the α-arylation of pyrrolidine using a quinone monoacetal, the addition of DABCO was found to be critical for achieving a high yield. rsc.org
The following table presents data on the effect of different oxidants and additives on the reactions of related N-heterocyclic compounds, showcasing how the choice of reagents can control reaction selectivity.
| Substrate | Oxidant/Additive | Product | Yield (%) | Reference |
| N-phenylcarbamoyl-pyrrolidine | FeSO₄·7H₂O / H₂O₂ | N-phenylcarbamoyl-pyrrolidin-2-one | 55 | researchgate.net |
| Pyrrolidine | Quinone monoacetal / DABCO | α-aryl-substituted pyrrolidine | 91 | rsc.org |
| N-Cbz-pyrrolidine | NBS / AIBN | α,β-dibromo-N-Cbz-pyrrolidine | 30 | nih.gov |
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Investigation of Catalytic Reaction Mechanisms
The catalytic functionalization of N-aryl amides is a cornerstone of modern organic synthesis, with palladium-catalyzed reactions being particularly prominent. Mechanistic investigations into these reactions provide valuable insights into the role of the catalyst, ligands, and reaction conditions, which can be extrapolated to understand the potential catalytic reactivity of this compound.
Palladium-catalyzed C-H activation is a powerful strategy for the synthesis of functionalized N-heterocycles. For example, the enantioselective palladium-catalyzed β-C(sp³)-H arylation of lactams has been achieved using a chiral bifunctional ligand. nih.gov Mechanistic studies suggest that the reaction proceeds through a concerted metalation-deprotonation pathway, where the ligand plays a crucial role in both activating the C-H bond and controlling the stereoselectivity. The electronic properties of the ligand, specifically the presence of strongly electron-withdrawing groups, were found to be essential for the reactivity of weakly coordinating lactams. nih.gov
The Suzuki-Miyaura cross-coupling of amides, mediated by palladium-N-heterocyclic carbene (NHC) precatalysts, offers another relevant example. Computational and experimental studies have elucidated the catalytic cycle, highlighting the importance of steric factors in the activation of the precatalyst and the role of water in the activation process. kaust.edu.sa The mechanism involves the oxidative addition of the N-C bond to the Pd(0) center, followed by transmetalation and reductive elimination. The distortion of the amide bond is considered a key factor for efficient N-C bond activation. kaust.edu.sa
The following table summarizes key features of proposed catalytic mechanisms for reactions involving N-aryl amides and lactams, providing a framework for understanding the potential catalytic transformations of this compound.
| Reaction Type | Catalyst System | Key Mechanistic Features | Reference |
| Enantioselective β-C(sp³)-H Arylation of Lactams | Pd(OAc)₂ / Chiral MPAThio Ligand | Concerted metalation-deprotonation; ligand acceleration | nih.gov |
| Suzuki-Miyaura Cross-Coupling of Amides | [Pd(NHC)(allyl)Cl] | Oxidative addition of N-C bond; role of water in catalyst activation | kaust.edu.sa |
| N-Arylation of Secondary Acyclic Amides | [(allyl)PdCl]₂ / Biaryl Phosphine (B1218219) Ligand | Amide binding to LPd(II)(Ph)(X) intermediate facilitated by electron-deficient ligand | nih.gov |
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Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of chemical compounds, offering detailed information about the molecular framework and the nature of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity and chemical environment of each atom.
For 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one, ¹H NMR spectroscopy would be expected to show distinct signals for each unique proton in the molecule. The aromatic region would display signals for the three protons on the brominated phenyl ring, with their specific chemical shifts and coupling patterns revealing their relative positions. The methyl group protons would likely appear as a singlet in the upfield region. The protons of the pyrrolidin-2-one ring would present as multiplets, corresponding to the three distinct methylene (B1212753) (-CH₂-) groups.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon environments. For this compound, eleven distinct signals would be anticipated, corresponding to the six carbons of the phenyl ring, the four carbons of the pyrrolidin-2-one ring, and the single methyl carbon. The carbonyl carbon of the lactam ring would be characteristically shifted to a downfield position.
While specific, experimentally verified NMR data for this compound is not available in published literature, the expected assignments based on its structure are summarized in the illustrative table below.
Illustrative ¹H NMR Data Table for this compound
| Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | ~7.0 - 7.6 | Multiplet |
| Pyrrolidinone-H (α to N) | ~3.6 - 4.0 | Triplet |
| Pyrrolidinone-H (α to C=O) | ~2.4 - 2.8 | Triplet |
| Pyrrolidinone-H (β) | ~2.0 - 2.4 | Multiplet |
| Methyl-H | ~2.1 - 2.5 | Singlet |
Note: This table is for illustrative purposes only and does not represent published experimental data.
Illustrative ¹³C NMR Data Table for this compound
| Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | ~170 - 180 |
| Aromatic-C (C-Br, C-N, C-CH₃) | ~115 - 145 |
| Aromatic-CH | ~120 - 135 |
| Pyrrolidinone-C (α to N) | ~45 - 55 |
| Pyrrolidinone-C (α to C=O) | ~30 - 40 |
| Pyrrolidinone-C (β) | ~15 - 25 |
| Methyl-C | ~15 - 20 |
Note: This table is for illustrative purposes only and does not represent published experimental data.
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactam ring would be a prominent feature, typically appearing in the range of 1670-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic ring and the aliphatic pyrrolidinone and methyl groups, as well as C-N and C-Br stretching vibrations.
Illustrative IR Spectroscopy Data Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Amide) | ~1680 | Strong |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Medium |
| C-N Stretch | ~1200 - 1350 | Medium |
| C-Br Stretch | ~500 - 600 | Medium-Strong |
Note: This table is for illustrative purposes only and does not represent published experimental data.
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio with extremely high accuracy. For a compound with the molecular formula C₁₁H₁₂BrNO, HRMS would provide a precise mass measurement that can confirm this composition. The presence of the bromine atom would be evident from a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise location of each atom. A search of crystallographic databases indicates that the crystal structure of this compound has not been publicly reported. However, the principles of the analysis can be described.
A crystallographic study would reveal how individual molecules of this compound pack together to form a crystal lattice. This packing is governed by various intermolecular non-covalent interactions. Given the molecular structure, it is plausible that weak C-H···O hydrogen bonds would play a role in stabilizing the crystal structure. In such interactions, a hydrogen atom attached to a carbon (a C-H group from either the phenyl ring or the pyrrolidinone ring) would act as a hydrogen bond donor, interacting with the electronegative oxygen atom of the carbonyl group on an adjacent molecule.
The solid-state structure would reveal the molecule's preferred conformation. Key conformational features include the dihedral angle between the plane of the phenyl ring and the lactam ring, which would indicate the degree of twisting between these two moieties. Additionally, the conformation of the five-membered pyrrolidinone ring, which is typically a non-planar "envelope" or "twist" conformation, would be precisely determined. This information is crucial for understanding the molecule's shape and how it interacts with its environment.
Chiroptical Properties of Enantiomerically Enriched this compound
The requested information, including data on optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), as well as detailed research findings on the determination of absolute configuration and conformational analysis for this specific compound, does not appear to be available in the public domain.
Consequently, it is not possible to provide the detailed research findings and data tables for the chiroptical properties of the enantiomerically enriched forms of this compound as stipulated in the article outline. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy.
Further research or de novo analysis would be required to establish the chiroptical characteristics of this compound.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Structure and Energetics
There is no specific data from quantum chemical calculations available in the public domain for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one. Such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic properties such as enthalpy of formation and Gibbs free energy.
Predictive Modeling of Reaction Mechanisms and Transition States
No predictive modeling studies concerning the reaction mechanisms and transition states involving this compound have been identified. Research in this area would focus on computationally mapping the energy profiles of potential chemical reactions, identifying the structures of transition states, and calculating activation energies to understand the kinetics and feasibility of different reaction pathways.
Conformational Analysis using Computational Methods
A formal conformational analysis of this compound using computational methods is not available in published research. Such an analysis would explore the potential energy surface of the molecule by rotating its single bonds—particularly the bond connecting the phenyl ring to the pyrrolidinone nitrogen—to identify the most stable conformers and the energy barriers between them.
Advanced Synthetic Applications of 1 4 Bromo 2 Methylphenyl Pyrrolidin 2 One
Role as a Versatile Synthetic Building Block in Organic Chemistry
The structure of 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one inherently positions it as a versatile synthetic building block. The presence of a bromo substituent on the phenyl ring is of particular significance, as aryl bromides are well-established precursors for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This reactivity allows for the strategic introduction of various functional groups and the extension of the molecular framework.
The pyrrolidine (B122466) ring is a prevalent scaffold in a vast number of biologically active compounds and natural products. nih.govfrontiersin.org The lactam functionality within this ring system offers sites for further chemical modification, such as reduction to the corresponding pyrrolidine or reactions at the alpha-carbon to the carbonyl group. The combination of the reactive aryl bromide and the privileged pyrrolidinone core makes this compound a bifunctional building block, enabling sequential or orthogonal synthetic transformations.
Table 1: Key Reactive Sites of this compound
| Functional Group | Potential Reactions |
| Aryl Bromide | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Grignard reagent formation, Lithiation. |
| Pyrrolidin-2-one (Lactam) | Reduction to pyrrolidine, Alkylation/acylation at the nitrogen (if N-H is available), a-functionalization, Ring-opening reactions. |
| Methyl Group | Oxidation, Halogenation (under specific conditions). |
| Aromatic Ring | Electrophilic aromatic substitution (directed by existing substituents). |
Precursor to Diverse Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. organic-chemistry.org this compound can serve as a valuable precursor for the synthesis of a variety of more complex nitrogen-containing heterocyclic systems.
For instance, the lactam ring can be envisioned as a synthon for the construction of fused heterocyclic systems. Reactions that involve the carbonyl group and the adjacent methylene (B1212753) groups could lead to the annulation of additional rings. Furthermore, the aryl bromide moiety can be transformed into other functional groups, such as an amino or a cyano group, which can then participate in cyclization reactions to form new heterocyclic rings fused to the phenyl ring. The synthesis of polysubstituted pyrrolidines is a key strategy in the development of new therapeutic agents. nih.gov
Intermediate in the Assembly of Complex Molecular Architectures
The strategic placement of functional groups in this compound makes it an ideal intermediate for the stepwise assembly of complex molecular architectures. In a multi-step synthesis, the bromo group can be utilized for an initial coupling reaction, followed by modifications of the pyrrolidinone ring, or vice versa. This controlled, sequential reactivity is crucial for the efficient construction of intricate target molecules.
For example, a Suzuki coupling reaction could be performed at the aryl bromide position to introduce a new aryl or heteroaryl group. nih.gov Subsequently, the lactam could be reduced to the corresponding amine, which could then be used for the introduction of another molecular fragment through amide bond formation or reductive amination. This step-by-step approach allows for the precise build-up of molecular complexity. The pyrrolidine scaffold is a common feature in many pharmaceuticals, highlighting its importance as a core structure. nih.gov
Strategic Design and Synthesis of Novel Organic Compounds
The unique combination of a substituted phenyl ring and a pyrrolidinone moiety in this compound provides a valuable scaffold for the strategic design of novel organic compounds, particularly in the realm of medicinal chemistry. The N-aryl lactam motif is present in a number of biologically active compounds. researchgate.net
The 4-bromo-2-methylphenyl group can be systematically modified to explore structure-activity relationships (SAR). The bromine atom can be replaced with a wide array of substituents using modern cross-coupling technologies, allowing for the fine-tuning of electronic and steric properties. The pyrrolidinone ring can serve as a rigid scaffold to orient substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets. The development of new synthetic methodologies for creating diverse pyrrolidine-based structures is an active area of research. frontiersin.orgrsc.org
Future Research Directions and Perspectives
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of N-aryl lactams, including 1-(4-bromo-2-methylphenyl)pyrrolidin-2-one, has evolved from classical methods to more efficient catalytic protocols. Future research will likely focus on refining these processes for greater efficiency, sustainability, and substrate scope.
Traditional Methods : The Ullmann condensation represents a classic approach to forming the crucial aryl-nitrogen bond. This method typically involves the copper-catalyzed coupling of an aryl halide with an amide or lactam at high temperatures. While foundational, these reactions often require harsh conditions and stoichiometric amounts of copper.
Modern Catalytic Methods : The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized N-aryl lactam synthesis. This reaction offers a more efficient and milder alternative, utilizing a palladium catalyst with specialized phosphine (B1218219) ligands to couple an aryl halide (e.g., a dibromo- or bromo-iodo-methylbenzene derivative) with pyrrolidin-2-one. A key advantage is the broad functional group tolerance and generally higher yields under less strenuous conditions.
Emerging Pathways : One novel approach involves a one-pot reaction of substituted arenes with ω-azido alkanoic acid chlorides, which proceeds through a Friedel-Crafts reaction followed by an intramolecular Schmidt rearrangement to yield N-aryl lactams in good to excellent yields. nih.gov Further research may focus on transition-metal-catalyzed C-H activation, which could enable the direct coupling of the pyrrolidinone nitrogen with an activated C-H bond on the aromatic ring, bypassing the need for a pre-halogenated aryl substrate. acs.org
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ullmann Condensation | Copper (Cu) powder or salts | High temperature (>150°C), polar solvents | Cost-effective catalyst | Harsh conditions, limited substrate scope, often requires stoichiometric copper |
| Buchwald-Hartwig Amination | Palladium (Pd) precatalyst with phosphine ligands | Moderate temperature (80-120°C), various solvents | High efficiency, broad functional group tolerance, milder conditions | Higher catalyst cost, air-sensitive reagents |
| Intramolecular Schmidt Rearrangement | Lewis Acid (e.g., EtAlCl₂) | Room temperature | One-pot synthesis, mild conditions, high yields nih.gov | Requires specific ω-azido alkanoic acid chloride precursors nih.gov |
Exploration of Uncharted Reactivity Patterns and Chemical Transformations
The bifunctional nature of this compound—possessing both a reactive aryl bromide and a modifiable lactam ring—opens avenues for a wide array of chemical transformations.
Transformations at the Aryl Bromide : The bromine atom serves as a versatile functional handle for numerous palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse substituents to build molecular complexity. Key transformations include:
Suzuki Coupling : Reaction with boronic acids to form new carbon-carbon bonds, yielding biaryl derivatives.
Sonogashira Coupling : Coupling with terminal alkynes to introduce alkynyl moieties.
Heck Coupling : Reaction with alkenes to form substituted olefins.
Buchwald-Hartwig Amination : A second amination to introduce an additional nitrogen-based substituent.
Transformations of the Pyrrolidinone Ring : The lactam core itself can undergo several fundamental organic reactions:
Reduction : The amide carbonyl can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine, 1-(4-bromo-2-methylphenyl)pyrrolidine. nih.govvibrantpharma.com
Hydrolysis : Under acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring, forming a γ-amino carboxylic acid derivative.
| Reaction Type | Reactive Site | Typical Reagents | Product Class |
|---|---|---|---|
| Suzuki Coupling | Aryl Bromide | Ar-B(OH)₂, Pd catalyst, Base | Biaryl-substituted pyrrolidinone |
| Sonogashira Coupling | Aryl Bromide | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted pyrrolidinone |
| Lactam Reduction | Carbonyl Group | LiAlH₄, THF | Substituted Pyrrolidine (B122466) nih.gov |
| Lactam Hydrolysis | Amide Bond | H₃O⁺ or OH⁻, Heat | γ-Amino Carboxylic Acid |
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis of this compound and its derivatives involves adopting advanced manufacturing and screening technologies.
Continuous Flow Synthesis : Translating the synthesis to a continuous flow process offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov For instance, a Buchwald-Hartwig amination could be performed by pumping the reactants through a heated tube or a packed-bed reactor containing a heterogeneous palladium catalyst. This approach can reduce reaction times from hours to minutes and allows for safer operation at elevated temperatures and pressures. acs.orgacs.org The development of multi-step, telescoped flow sequences could enable the production of the final compound from simple precursors without isolating intermediates. acs.org
Automated Synthesis Platforms : To explore the chemical space around this scaffold, automated synthesis platforms can be employed to generate libraries of derivatives. nih.govnih.gov Such systems use robotics to perform reactions in parallel, enabling the rapid production of hundreds of distinct compounds for screening. merckmillipore.comresearchgate.net By combining the core scaffold of this compound with a diverse set of building blocks (e.g., various boronic acids for Suzuki coupling), these platforms can efficiently create a library of analogs, accelerating the discovery of molecules with desired properties. researchgate.net
Advanced Computational Design of Derivatives with Tunable Reactivity and Properties
Computational chemistry provides powerful tools for the rational design of novel molecules in silico before committing to laboratory synthesis. researchgate.net
Predicting Reactivity and Properties : Quantum mechanical methods, particularly Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its potential derivatives. nih.gov These calculations can predict how different substituents on the aryl ring will influence the molecule's reactivity, for example, by calculating the energy of frontier molecular orbitals (HOMO/LUMO) or modeling the transition states of potential reactions. acs.orgnih.govacs.org This insight helps in selecting the most promising synthetic targets.
Virtual Screening and Library Design : A computational workflow can be established to design a virtual library of derivatives. By systematically modifying the parent structure in silico and calculating key molecular descriptors (e.g., electronic properties, lipophilicity, polar surface area), researchers can screen thousands of potential compounds. researchgate.net This allows for the pre-selection of candidates with a high probability of possessing desired characteristics, such as specific reactivity for subsequent chemical steps or drug-like physical properties. researchgate.netnih.gov This data-driven approach streamlines the discovery process, saving significant time and resources.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1-(4-Bromo-2-methylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-pyrrolidinone and 4-bromo-2-methylphenyl halides (e.g., bromide or iodide). Key parameters include:
- Catalyst selection : Use of CuI or Pd-based catalysts to enhance coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility and reaction kinetics.
- Temperature control : Reactions typically proceed at 80–120°C, with higher temperatures accelerating rates but risking side reactions.
- Yield variations : Substituting bromine with iodine in the aryl halide precursor can increase yields from ~59% to 85% due to better leaving-group ability .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., bromine and methyl groups on the phenyl ring, pyrrolidinone backbone) .
- Mass spectrometry (HRMS) : Verify molecular weight (theoretical MW: 268.1 g/mol) and detect impurities .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .
Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light sensitivity : Store in amber vials at room temperature (20–25°C) and monitor degradation via periodic HPLC analysis .
- Moisture sensitivity : Use Karl Fischer titration to measure water content; store in desiccators if hygroscopic .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromine vs. methyl groups) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Comparative studies : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO) to assess coupling efficiency in Suzuki-Miyaura or Buchwald-Hartwig reactions. Bromine’s moderate electronegativity balances reactivity and stability .
- DFT calculations : Model charge distribution on the phenyl ring to predict regioselectivity in electrophilic substitutions .
- Experimental validation : Synthesize analogs (e.g., 1-(4-Chloro-2-methylphenyl)pyrrolidin-2-one) and compare reaction rates .
Q. What strategies can resolve contradictions in biological activity data between this compound and its analogs?
- Methodological Answer :
- Dose-response assays : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability studies : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
- Structural analogs : Compare with 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one to isolate the impact of bromine vs. fluorine on target binding .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to ATP-binding sites in kinases or bacterial enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
- MD simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in target proteins .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl, hydrophobic contacts with bromophenyl group) .
Q. What mechanistic insights explain the compound’s regioselectivity in radical-mediated reactions?
- Methodological Answer :
- EPR spectroscopy : Detect radical intermediates during reactions with peroxides or AIBN.
- Isotopic labeling : Use -labeled pyrrolidinone to track bond cleavage/reformation sites .
- Steric effects : The 2-methyl group on the phenyl ring may hinder reactions at the ortho position, favoring para-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
